3-hydroxy-3-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-3-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features a unique structure that combines an indole core with a nitrophenyl group, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactionsThe final step often involves the formation of the hydroxy and oxoethyl groups under controlled conditions, such as using specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize efficiency. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and scalability. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-3-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the indole core or the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
3-hydroxy-3-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-hydroxy-3-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- 3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Uniqueness
The presence of both the methyl and nitro groups in 3-hydroxy-3-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one distinguishes it from other similar compounds. This unique combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-hydroxy-3-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-10-6-7-11(8-14(10)19(23)24)15(20)9-17(22)12-4-2-3-5-13(12)18-16(17)21/h2-8,22H,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGRTGMXKWYHQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.